Cas no 87427-58-5 (Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)-)
Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)-
- 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone
- 4'-CHLORO-2,3'-DIBROMOACETOPHENONE
- 87427-58-5
- 2-bromo-1-(3-bromo-4-chlorophenyl)-ethanone
- DTXSID40622609
- 2-Bromo-1-(3-bromo-4-chloro-phenyl)-ethanone
- AKOS015891128
- SCHEMBL5054876
- 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one
- MFCD18392526
- G70088
-
- Inchi: 1S/C8H5Br2ClO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
- InChI Key: VWCVEOFSDAFTHO-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C(CBr)=O)=C1)Cl
Computed Properties
- Exact Mass: 311.83752g/mol
- Monoisotopic Mass: 309.83957g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.924
Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027266-250mg |
4'-Chloro-2,3'-dibromoacetophenone |
87427-58-5 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A013027266-500mg |
4'-Chloro-2,3'-dibromoacetophenone |
87427-58-5 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013027266-1g |
4'-Chloro-2,3'-dibromoacetophenone |
87427-58-5 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| A2B Chem LLC | AC11332-100mg |
Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)- |
87427-58-5 | 97% | 100mg |
$147.00 | 2024-04-19 | |
| A2B Chem LLC | AC11332-250mg |
Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)- |
87427-58-5 | 97% | 250mg |
$249.00 | 2024-04-19 | |
| A2B Chem LLC | AC11332-1g |
Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)- |
87427-58-5 | 97% | 1g |
$687.00 | 2024-04-19 |
Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)- Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)-
Ethanone, 2-Bromo-1-(3-Bromo-4-Chlorophenyl) (CAS No. 87427-58-5): A Comprehensive Overview
Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl), also known by its CAS registry number 87427-58-5, is a complex organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a ketone group (ethanone) and two halogen substituents—a bromine atom at the 2-position and a bromine atom along with a chlorine atom on the aromatic ring. The combination of these functional groups makes it a versatile molecule with potential uses in pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl) typically involves multi-step organic reactions, often incorporating Friedel-Crafts acylation or nucleophilic substitution mechanisms. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity, which is particularly important for large-scale production.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The presence of multiple halogen atoms provides opportunities for further functionalization, enabling the creation of bioactive molecules with specific pharmacological properties. Studies have shown that derivatives of this compound exhibit activity against various enzymes and receptors, making them valuable candidates for therapeutic development.
In addition to its role in pharmaceuticals, Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl) has also found applications in agrochemicals. Its ability to act as an intermediate in the synthesis of pesticides and herbicides has been well-documented. Recent research has focused on improving the bioavailability and reducing the environmental impact of such compounds, which aligns with global efforts to promote sustainable agriculture.
The electronic properties of this compound make it an interesting candidate for use in organic electronics. The presence of electron-withdrawing groups like bromine and chlorine can influence the molecule's conductivity and stability under various conditions. Exploratory studies have indicated that derivatives of this compound could be employed in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), though further research is needed to optimize their performance.
From a safety standpoint, handling Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl) requires adherence to standard laboratory protocols due to its halogenated nature. Proper ventilation and protective equipment are essential during synthesis and manipulation to minimize exposure risks.
In conclusion, Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl) (CAS No. 87427-58-5) is a multifaceted compound with diverse applications across several industries. Its structure lends itself well to further chemical modifications, opening avenues for innovative uses in medicine, agriculture, and materials science. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in modern chemistry.
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